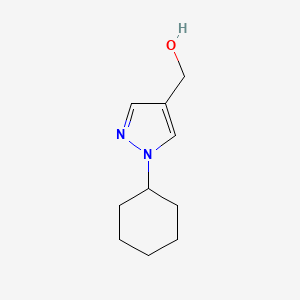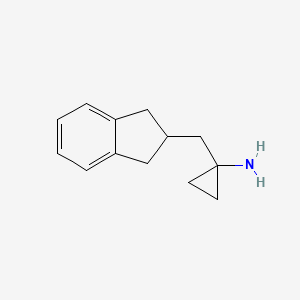![molecular formula C14H23NO B1488253 (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine CAS No. 1566284-95-4](/img/structure/B1488253.png)
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine
描述
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-ol with 4-methoxybenzaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Nucleophiles such as alkyl halides and aprotic solvents are typically employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of nitro compounds.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of alkylated or acylated derivatives.
科学研究应用
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Industry: : It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine: can be compared with other similar compounds, such as N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline . While both compounds share structural similarities, they differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific chemical properties and reactivity.
List of Similar Compounds
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
3,3-Dimethylbutane-2-ol
4-Methoxybenzaldehyde
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-6-8-13(16-5)9-7-12/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXXPFDZOXEQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



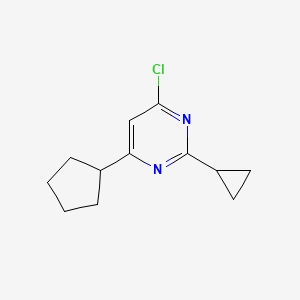
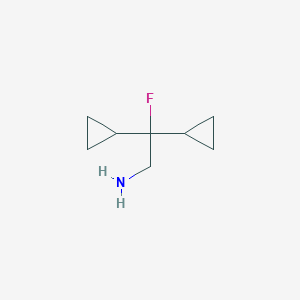

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
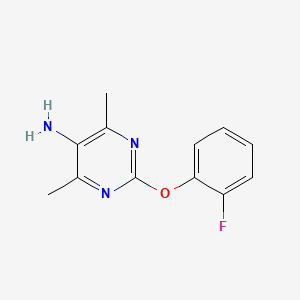
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)
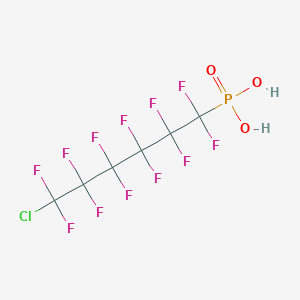
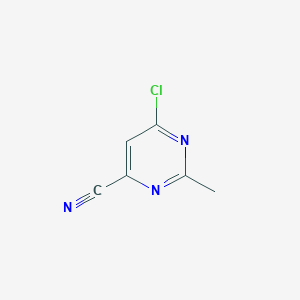

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
